

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: N-(6-Chloro-3-formylpyridin-2-yl)pivalamide

Cat. No.: B170417

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure of **N-(6-Chloro-3-formylpyridin-2-yl)pivalamide**

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and key chemical characteristics of **N-(6-Chloro-3-formylpyridin-2-yl)pivalamide** (CAS No. 127446-34-8). This compound is a multifunctional pyridine derivative, incorporating a sterically hindered pivalamide group, a reactive formyl moiety, and a chloro substituent on the core heterocyclic scaffold. Such substituted pyridines are of significant interest to researchers in medicinal chemistry and materials science due to their prevalence in biologically active molecules and functional materials.^[1] This document will deconstruct the molecule's architecture, propose a logical synthetic pathway, predict its spectroscopic signatures, and discuss the chemical implications of its unique structural features, providing a foundational resource for professionals in drug development and chemical research.

Introduction and Core Molecular Identity

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is an organic compound with the chemical formula $C_{11}H_{13}ClN_2O_2$ and a molecular weight of 240.69 g/mol.^{[2][3][4]} Its structure is built upon a pyridine ring, a foundational heterocycle in numerous pharmaceutical agents.^{[1][5]} The pyridine core is strategically functionalized with three distinct substituents that dictate its overall chemical personality: a pivalamide group at the C2 position, a formyl (aldehyde) group at the

C3 position, and a chlorine atom at the C6 position. This specific arrangement of functional groups makes it a valuable intermediate for synthesizing more complex molecular targets.

Key Chemical Identifiers:

- IUPAC Name: N-(6-chloro-3-formylpyridin-2-yl)-2,2-dimethylpropanamide[6]
- CAS Number: 127446-34-8[2][3][6]
- Molecular Formula: C₁₁H₁₃ClN₂O₂[2][3][4]
- SMILES: CC(C)(C)C(=O)NC1=C(C=CC(=N1)Cl)C=O[6]

Deconstruction of the Molecular Architecture

The unique chemical behavior of **N-(6-Chloro-3-formylpyridin-2-yl)pivalamide** arises from the interplay of its constituent parts. Understanding each component is crucial to predicting its reactivity and potential applications.

Caption: Molecular structure of **N-(6-Chloro-3-formylpyridin-2-yl)pivalamide**.

The Pyridine Core

The central scaffold is a pyridine ring, an aromatic heterocycle where one CH group of a benzene ring is replaced by a nitrogen atom. This nitrogen atom is more electronegative than carbon, leading to an overall electron-deficient character for the ring system. This inherent electron deficiency makes the pyridine ring less susceptible to classical electrophilic aromatic substitution compared to benzene and deactivates the ring towards reactions like the Vilsmeier-Haack formylation.[7]

The N-Pivalamide Substituent (C2)

Attached to the C2 position via a nitrogen atom is a pivalamide (or trimethylacetamide) group. This functional group has two defining characteristics:

- Amide Functionality: The amide bond (-NH-C=O) can participate in hydrogen bonding and influences the electronic properties of the pyridine ring.

- **Steric Hindrance:** The most significant feature is the bulky tert-butyl group. This steric bulk physically shields the amide bond, making it exceptionally stable towards hydrolysis.^[8] It also restricts rotation around the C2-N bond, influencing the molecule's preferred conformation and potentially forcing the adjacent formyl group to orient itself in a specific manner. This group is typically introduced by reacting an aminopyridine with pivaloyl chloride.^{[9][10]}

The Formyl Substituent (C3)

The formyl group (-CHO) at the C3 position is a powerful electron-withdrawing group and a versatile chemical handle.

- **Electronic Effect:** It further decreases the electron density of the pyridine ring, enhancing its electrophilic character.
- **Reactivity:** As an aldehyde, it is a primary site for subsequent chemical transformations. It can be oxidized to a carboxylic acid, reduced to a hydroxymethyl group, or undergo condensation reactions to form Schiff bases or C-C bonds.^[11]
- **Conformational Influence:** There is a strong possibility of an intramolecular hydrogen bond forming between the amide proton (N-H) and the formyl oxygen. This interaction would create a stable six-membered pseudo-ring, significantly locking the conformation of the side chains relative to the pyridine core.

The Chloro Substituent (C6)

The chlorine atom at the C6 position is an electronegative halogen that influences the molecule's reactivity through inductive electron withdrawal. It also serves as a potential leaving group for nucleophilic aromatic substitution (S_nAr) reactions, a pathway that is viable on the electron-deficient pyridine ring.

Proposed Synthetic Pathway

The synthesis of substituted pyridines can be challenging, but a logical and modular route to **N-(6-Chloro-3-formylpyridin-2-yl)pivalamide** can be devised from commercially available starting materials.^{[5][12][13]} The proposed pathway involves two key transformations: N-acylation followed by a directed formylation.

Step 1: N-Pivaloylation of 2-Amino-6-chloropyridine The synthesis would logically commence with 2-amino-6-chloropyridine. The primary amine is a nucleophile that can be readily acylated. [11][14]

- Protocol: 2-amino-6-chloropyridine is dissolved in an anhydrous aprotic solvent like dichloromethane (DCM) or tetrahydrofuran (THF). A non-nucleophilic base, such as triethylamine (Et_3N), is added to scavenge the HCl byproduct. The solution is cooled in an ice bath, and pivaloyl chloride is added dropwise.[9][15] The reaction is stirred until completion, followed by an aqueous workup to isolate the product, N-(6-chloropyridin-2-yl)pivalamide.

Step 2: Vilsmeier-Haack Formylation With the C2-amino group protected and acylated, the next step is to introduce the formyl group at the C3 position. The Vilsmeier-Haack reaction is a powerful method for formylating electron-rich aromatic compounds, but it can also be applied to certain heterocyclic systems.[16][17] The ortho-pivalamide group, being an activating group, can help direct the electrophilic Vilsmeier reagent to the adjacent C3 position.

- Protocol: The Vilsmeier reagent is first prepared by slowly adding phosphorus oxychloride (POCl_3) to ice-cold N,N-dimethylformamide (DMF).[16] The substrate, N-(6-chloropyridin-2-yl)pivalamide, is then added to the pre-formed reagent, and the mixture is heated. The reaction proceeds through an electrophilic attack on the pyridine ring to form an iminium salt, which is subsequently hydrolyzed during aqueous workup to yield the final aldehyde product. [16]

[Click to download full resolution via product page](#)

Caption: Proposed two-step synthesis of the target compound.

Predicted Spectroscopic Data for Structural Verification

While experimental data is the ultimate arbiter, the molecular structure allows for the confident prediction of key spectroscopic signatures essential for its identification and characterization.

Technique	Predicted Signature	Rationale
¹ H NMR	<ul style="list-style-type: none">• δ 9.5-10.5 ppm (s, 1H, -CHO)• δ 8.0-9.0 ppm (br s, 1H, -NH)• δ 7.5-8.5 ppm (d, 2H, Pyridine-H)• δ 1.3-1.5 ppm (s, 9H, -C(CH₃)₃)	<p>The aldehyde proton is highly deshielded. The two pyridine protons are doublets in the aromatic region. The nine protons of the sterically bulky tert-butyl group are equivalent and appear as a sharp singlet. The amide proton is often broad.</p>
¹³ C NMR	<ul style="list-style-type: none">• δ 185-195 ppm (Aldehyde C=O)• δ 170-180 ppm (Amide C=O)• δ 110-160 ppm (5 signals, Pyridine-C)• δ ~40 ppm (Quaternary C, tert-butyl)• δ ~27 ppm (Methyl C, tert-butyl)	<p>Carbonyl carbons are significantly downfield. The five distinct carbons of the substituted pyridine ring will appear in the aromatic region. The two types of carbons in the pivaloyl group will be in the aliphatic region.</p>
IR Spectroscopy	<ul style="list-style-type: none">• ~3300 cm⁻¹ (N-H stretch, amide)• ~2800 & ~2700 cm⁻¹ (C-H stretch, aldehyde)• ~1700 cm⁻¹ (C=O stretch, aldehyde)• ~1680 cm⁻¹ (C=O stretch, amide I band)• ~1600 & ~1450 cm⁻¹ (C=C/C=N stretches, pyridine ring)	<p>Each functional group provides a characteristic absorption band. The two carbonyl groups will have distinct, strong peaks. The N-H stretch and the characteristic aldehyde C-H stretches are also key diagnostic signals.</p>
Mass Spec (EI)	<ul style="list-style-type: none">• M⁺ peak at m/z 240• M⁺⁺² peak at m/z 242 (approx. 1/3 intensity of M⁺)• Fragmentation peak at m/z 184 (loss of tert-butyl group)• Fragmentation peak at m/z 85 (pivaloyl cation)	<p>The molecular ion peak will confirm the molecular weight. The presence of one chlorine atom will produce a characteristic 3:1 isotopic pattern for the molecular ion. Common fragmentation patterns include loss of the</p>

bulky tert-butyl group or
cleavage of the amide bond.

Conclusion: A Versatile Chemical Building Block

N-(6-Chloro-3-formylpyridin-2-yl)pivalamide is a meticulously designed molecule whose structure offers a unique combination of stability and reactivity. The sterically hindered pivalamide group provides a robust protecting function for the C2-amino group, while the C3-formyl and C6-chloro substituents serve as versatile handles for further synthetic elaboration. This structural arrangement makes the compound an ideal intermediate for constructing complex, highly substituted pyridine derivatives, which are sought-after scaffolds in the development of novel pharmaceuticals and advanced functional materials. Researchers can leverage the distinct reactivity of each functional group to build molecular complexity in a controlled and predictable manner.

References

- Donohoe, T. J., et al. (n.d.). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. *The Journal of Organic Chemistry* - ACS Publications.
- Liu, S., & Liebeskind, L. S. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. PMC - NIH.
- ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines.
- Wikipedia. (n.d.). Pyridine.
- Organic Chemistry Portal. (n.d.). Pyridine synthesis.
- (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- ChemicalBook. (n.d.). 2-Aminopyridine.
- ResearchGate. (2025). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent.
- American Chemical Society. (2025). C3-Formylation of Pyridines via Streptocyanine Intermediates.
- Wikipedia. (n.d.). 2-Aminopyridine.
- J&K Scientific. (n.d.). **N-(6-Chloro-3-formylpyridin-2-yl)pivalamide** | 127446-34-8.
- AMERICAN ELEMENTS. (n.d.). **N-(6-Chloro-3-formylpyridin-2-yl)pivalamide**.
- ChemSpider. (n.d.). N-pivaloylation of an amine.
- Ataman Kimya. (n.d.). PIVALOYL CHLORIDE.
- ResearchGate. (n.d.). Reagent and conditions: a) Pivaloyl chloride, Et₃N, n-BuLi, THF,....
- ChemUniverse. (n.d.). **N-(6-CHLORO-3-FORMYLPYRIDIN-2-YL)PIVALAMIDE** [P45677].

- Benchchem. (n.d.). Pivaloyl Chloride: An In-depth Technical Guide to its Reactivity Profile.
- Hoffman Fine Chemicals. (n.d.). CAS 127446-34-8 | **N-(6-Chloro-3-formylpyridin-2-yl)pivalamide**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. pubs.acs.org [pubs.acs.org]
- 2. americanelements.com [americanelements.com]
- 3. chemuniverse.com [chemuniverse.com]
- 4. hoffmanchemicals.com [hoffmanchemicals.com]
- 5. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. jk-sci.com [jk-sci.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 10. atamankimya.com [atamankimya.com]
- 11. 2-Aminopyridine | 504-29-0 [chemicalbook.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Pyridine - Wikipedia [en.wikipedia.org]
- 14. 2-Aminopyridine - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. ijpcbs.com [ijpcbs.com]
- 17. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [N-(6-Chloro-3-formylpyridin-2-yl)pivalamide molecular structure]. BenchChem, [2026]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b170417#n-6-chloro-3-formylpyridin-2-yl-pivalamide-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com